molecular formula FeH18O6+6 B1265046 hexaaquairon(I)

hexaaquairon(I)

Cat. No. B1265046
M. Wt: 169.98 g/mol
InChI Key: IZEMHEXSGIOXDA-UHFFFAOYSA-T
Attention: For research use only. Not for human or veterinary use.
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Description

Hexaaquairon(1+) is a hexaaquairon.

Scientific Research Applications

Nuclear and Electron Relaxation Studies

Hexaaquairon(III), a close relative of hexaaquairon(I), has been studied for its dynamic parameters including molecular rotational correlation time and the correlation time for electron spin-lattice interaction. These studies provide insights into the behavior of such systems from the perspective of electron and nuclear relaxation, relevant in physical chemistry and material science (Bertini et al., 1993).

Electrocatalytic Properties

The electrocatalytic properties of hexaaquairon(III) have been researched, particularly its reduction on polycrystalline gold in aqueous electrolytes. This study enhances understanding of reactions relevant in electrochemistry and materials science (Jeberaj et al., 2017).

Structural and Chemical Research in Coordination Compounds

Hexaaquairon(I) and its derivatives have been explored in the synthesis of complex compounds with porous structures. This research contributes to the field of coordination chemistry and materials science, particularly in understanding the structural and chemical properties of such compounds (Usubaliyev et al., 2017).

Condensed Phase Electron Transfer

Studies on hexaaquairon(II)/hexaaquairon(III) self-exchange in water extend beyond the Condon approximation, revealing significant insights into electron transfer in condensed phases. This research is pivotal in physical chemistry and electron transfer studies (Mavros et al., 2016).

Crystal Structure Analysis

The crystal structure of corrosion deposits, including hexaaquairon(II) trifluoromethanesulfonate, has been analyzed, contributing to materials science and corrosion studies (Kaduk, 1999).

properties

Product Name

hexaaquairon(I)

Molecular Formula

FeH18O6+6

Molecular Weight

169.98 g/mol

IUPAC Name

hexaoxidanium;iron

InChI

InChI=1S/Fe.6H2O/h;6*1H2/p+6

InChI Key

IZEMHEXSGIOXDA-UHFFFAOYSA-T

Canonical SMILES

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexaaquairon(I)

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